3-(4-methoxyphenyl)-1H-indazole 3-(4-methoxyphenyl)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 55271-06-2
VCID: VC4008262
InChI: InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

3-(4-methoxyphenyl)-1H-indazole

CAS No.: 55271-06-2

Cat. No.: VC4008262

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-1H-indazole - 55271-06-2

Specification

CAS No. 55271-06-2
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 3-(4-methoxyphenyl)-1H-indazole
Standard InChI InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16)
Standard InChI Key TZXSAORFPSSAER-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32
Canonical SMILES COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

3-(4-Methoxyphenyl)-1H-indazole (C₁₄H₁₂N₂O) consists of a bicyclic indazole system fused with a benzene ring and a methoxy-substituted phenyl group at the 3-position (Figure 1). The indazole core contains two nitrogen atoms at positions 1 and 2, contributing to its aromaticity and ability to participate in hydrogen bonding. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances the compound’s electron-donating properties, influencing its reactivity and interactions with biological targets .

Key Structural Characteristics:

  • Molecular Formula: C₁₄H₁₂N₂O

  • Molecular Weight: 224.26 g/mol

  • Functional Groups: Indazole (C₇H₅N₂), 4-methoxyphenyl (C₆H₄OCH₃)

  • Hydrogen Bond Donors/Acceptors: 1 donor (N-H), 3 acceptors (N, N, O)

The planar structure of the indazole ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the methoxy group modulates solubility and membrane permeability .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The most efficient route for synthesizing 3-(4-methoxyphenyl)-1H-indazole involves a Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling between 3-iodo-1H-indazole and 4-methoxyphenylboronic acid (Scheme 1) .

Procedure:

  • Reactants: 3-iodo-1H-indazole (1.2 mmol), 4-methoxyphenylboronic acid (1.8 mmol)

  • Catalyst: Pd(PPh₃)₄ (10 mol%)

  • Base: NaHCO₃ (3.6 mmol) in a DMF/water (2:1) solvent system

  • Conditions: Reflux at 80°C for 8–12 hours

  • Yield: 65–77% after column chromatography

This method offers regioselectivity and compatibility with diverse boronic acids, enabling the synthesis of analogous derivatives.

Cyclocondensation of Hydrazine Derivatives

An alternative approach involves the cyclocondensation of hydrazine hydrate with substituted cyclohexanone precursors (Scheme 2) .

Procedure:

  • Reactants: Hydrazine hydrate (2.1 equiv.), 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one)

  • Solvent: Methanol

  • Conditions: Reflux for 4–6 hours

  • Yield: 60–70% after purification

While this route is less common for the methoxyphenyl variant, it highlights the versatility of indazole synthesis.

Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)Purity (%)Key Advantage
Suzuki-Miyaura CouplingPd(PPh₃)₄65–77>95High regioselectivity
CyclocondensationNone60–7090–95No metal catalysts required

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 3-(4-methoxyphenyl)-1H-indazole reveals characteristic absorptions:

  • N-H Stretch: 3311 cm⁻¹ (indazole NH)

  • Aromatic C-H Stretch: 3046 cm⁻¹

  • C=N Stretch: 1415 cm⁻¹

  • C-O-C Stretch: 1240 cm⁻¹ (methoxy group)

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

  • δ 8.12 (d, J = 8.3 Hz, 1H, H-7)

  • δ 7.65 (d, J = 7.9 Hz, 1H, H-4)

  • δ 7.42–7.38 (m, 2H, H-2' and H-6')

  • δ 6.99 (d, J = 8.7 Hz, 2H, H-3' and H-5')

  • δ 3.85 (s, 3H, OCH₃)

¹³C NMR:

  • δ 160.1 (C-OCH₃)

  • δ 142.3 (C-3)

  • δ 128.9–114.7 (aromatic carbons)

Pharmacological Activities

Anticancer Activity

3-(4-Methoxyphenyl)-1H-indazole demonstrates moderate cytotoxicity against cancer cell lines:

Table 2: In Vitro Anticancer Activity (IC₅₀, μM)

Cell LineIC₅₀ (μM)Reference
HCT-116 (Colorectal)48.2
MDA-MB-231 (Breast)52.7

Mechanistic studies suggest inhibition of eIF4E/eIF4G interaction, a key regulator of cap-dependent translation initiation, as a potential mode of action .

Protein-Protein Interaction Inhibition

Rigidified indazole derivatives, including 3-(4-methoxyphenyl)-1H-indazole, mimic 4EGI-1 by binding to eIF4E, disrupting its interaction with eIF4G (Kd = 1.8 μM) . This activity positions the compound as a candidate for targeting translation-dependent cancers.

Structure-Activity Relationships (SAR)

Table 3: Impact of Substituents on Anticancer Activity

SubstituentPositionIC₅₀ (HCT-116, μM)Effect on Potency
-OCH₃4'48.2Moderate
-NO₂532.4Increased
-Cl4'56.1Decreased

Key SAR Insights:

  • Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce membrane permeability .

  • Nitro groups (-NO₂) at position 5 significantly improve cytotoxicity, likely due to increased electron-withdrawing effects.

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Derivatization: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

  • Combination Therapy: Assess synergy with existing chemotherapeutic agents (e.g., 5-fluorouracil).

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